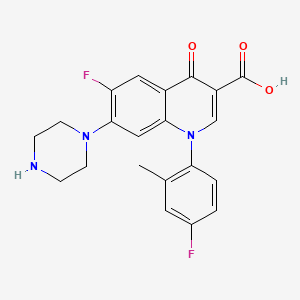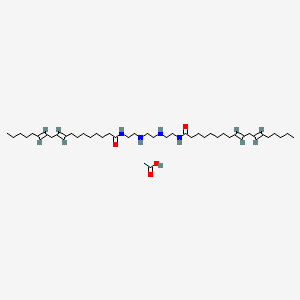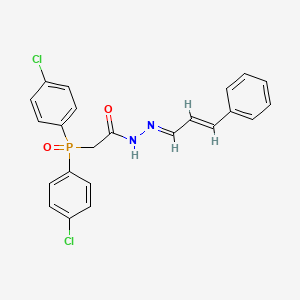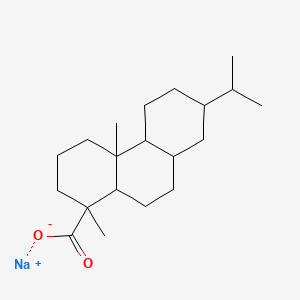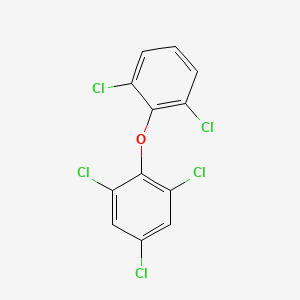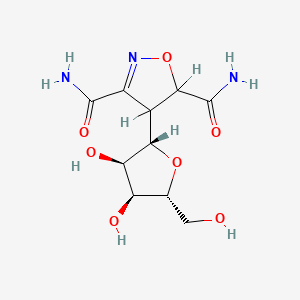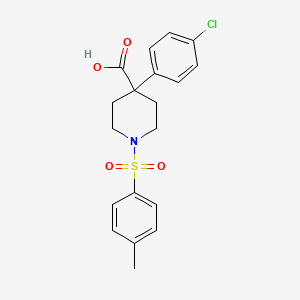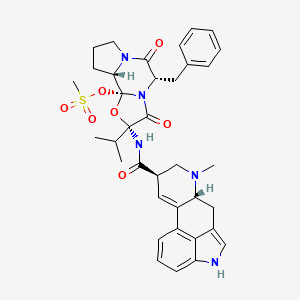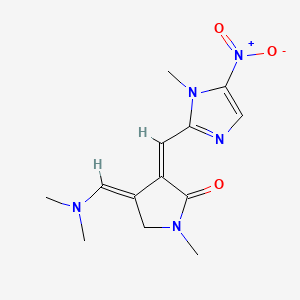
4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring substituted with dimethylamino and nitroimidazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinone with dimethylformamide dimethyl acetal to introduce the dimethylamino group. This is followed by the reaction with 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone involves its interaction with biological targets, such as enzymes or receptors. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects.
相似化合物的比较
Similar Compounds
- 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde
- 4-Dimethylaminobenzaldehyde
- 1-Methyl-2-pyrrolidinone
Uniqueness
The uniqueness of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone lies in its combination of functional groups, which provides a distinct reactivity profile
属性
CAS 编号 |
141363-25-9 |
|---|---|
分子式 |
C13H17N5O3 |
分子量 |
291.31 g/mol |
IUPAC 名称 |
(3Z,4Z)-4-(dimethylaminomethylidene)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C13H17N5O3/c1-15(2)7-9-8-16(3)13(19)10(9)5-11-14-6-12(17(11)4)18(20)21/h5-7H,8H2,1-4H3/b9-7+,10-5- |
InChI 键 |
ZPTUGTFNXCFFEP-SMPWDPDNSA-N |
手性 SMILES |
CN1C/C(=C\N(C)C)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C1=O |
规范 SMILES |
CN1CC(=CN(C)C)C(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


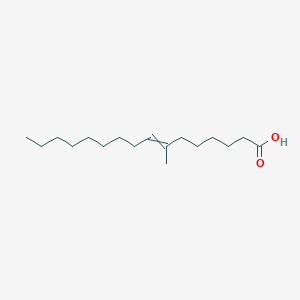
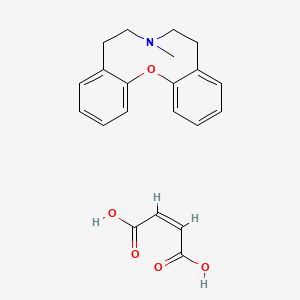

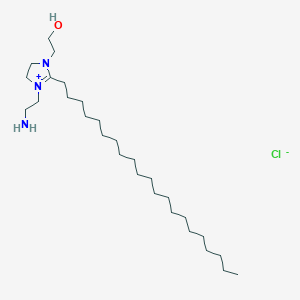
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
